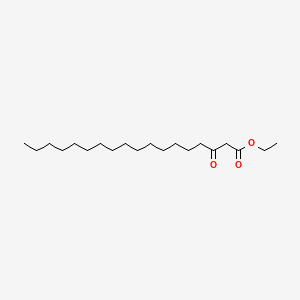

Ethyl 3-oxooctadecanoate

Beschreibung

Contextualization within β-Keto Ester Chemistry

β-Keto esters are pivotal synthons in organic chemistry, possessing both electrophilic and nucleophilic characteristics. researchgate.netrsc.org Their reactivity stems from the presence of two carbonyl groups separated by a methylene group, which renders the α-protons acidic. This acidity allows for the formation of a stable enolate ion, a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions. wikipedia.org

The Claisen condensation is a classic method for synthesizing β-keto esters, involving the reaction of two ester molecules in the presence of a strong base. wikipedia.orguomustansiriyah.edu.iqsynarchive.com This reaction underscores the fundamental principles of β-keto ester chemistry and provides a direct route to compounds like ethyl 3-oxooctadecanoate. uomustansiriyah.edu.iq The resulting β-keto esters are key intermediates in the synthesis of more complex molecules, including pharmaceuticals and other biologically active compounds. researchgate.netrsc.org

Significance as a Long-Chain β-Keto Ester in Organic Synthesis and Chemical Biology

The long alkyl chain of this compound distinguishes it from its shorter-chain counterparts and is central to its significance. In organic synthesis, this lipophilic chain makes it an important precursor for the synthesis of complex lipids and other natural products. For instance, it serves as an intermediate in the production of ceramides, which are essential components of the skin's barrier function. google.com

Several synthetic methods for this compound have been developed. One approach involves the reaction of ethyl acetoacetate with palmitoyl chloride. google.comgoogle.com Another efficient method is the Claisen condensation of ethyl palmitate. Furthermore, it can be synthesized from fatty acids and Meldrum's acid. researchgate.net

In the realm of chemical biology, long-chain β-keto esters like this compound are valuable probes for studying fatty acid metabolism. mdpi.com Fatty acids are not only crucial energy substrates but also key regulators of various cellular processes. cell-stress.com The metabolism of long-chain fatty acids involves a series of enzymatic reactions known as β-oxidation, where intermediates like 3-ketoacyl-CoA are formed. mdpi.comontosight.ai this compound can serve as a substrate analog to investigate the enzymes involved in these pathways, providing insights into both normal cellular function and pathological conditions related to fatty acid oxidation disorders. ontosight.ai

Scope and Research Imperatives for In-Depth Investigation

Despite its recognized utility, there remain several avenues for further research into this compound. A deeper understanding of its reactivity in various chemical transformations could lead to the development of novel synthetic methodologies. For instance, exploring its use in asymmetric synthesis could provide enantiomerically pure building blocks for chiral drug synthesis.

Further investigation into its role and metabolism within biological systems is also crucial. Elucidating the specific enzymes that interact with this compound and its downstream metabolic products will enhance our understanding of lipid metabolism and its regulation. This knowledge could have implications for the development of new therapeutic strategies for metabolic diseases. The study of its physical properties, such as its behavior in biological membranes, could also reveal new applications in drug delivery and materials science.

Eigenschaften

CAS-Nummer |

62625-23-4 |

|---|---|

Molekularformel |

C20H38O3 |

Molekulargewicht |

326.5 g/mol |

IUPAC-Name |

ethyl 3-oxooctadecanoate |

InChI |

InChI=1S/C20H38O3/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-19(21)18-20(22)23-4-2/h3-18H2,1-2H3 |

InChI-Schlüssel |

SRIODMROVCTKJW-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCC(=O)CC(=O)OCC |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Ethyl 3-oxooctadecanoate

Chemo-Selective Synthetic Routes

Chemo-selective synthesis of ethyl 3-oxooctadecanoate involves reactions that selectively target specific functional groups, minimizing side products and enhancing yield.

Ester Condensation Reactions: Mechanistic Insights and Optimization Strategies

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction used for synthesizing β-keto esters like this compound. wyzant.comlibretexts.org The reaction occurs between two ester molecules in the presence of a strong base. rajdhanicollege.ac.in

Mechanism: The mechanism is initiated by the deprotonation of the α-carbon of an ester molecule by a strong base, forming an enolate ion. rajdhanicollege.ac.in This enolate then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org The subsequent elimination of an alkoxide group from the tetrahedral intermediate results in the formation of the β-keto ester. libretexts.orgrajdhanicollege.ac.in For the reaction to proceed efficiently, a stoichiometric amount of base is required to drive the equilibrium by deprotonating the resulting β-keto ester, which is more acidic than the starting ester. libretexts.orgrajdhanicollege.ac.in

Optimization Strategies:

Base Selection: The choice of base is critical. Sodium ethoxide is commonly used when reacting ethyl esters to regenerate the ethoxide leaving group, preventing transesterification. rajdhanicollege.ac.in For mixed Claisen condensations, where one ester lacks α-hydrogens (e.g., ethyl benzoate), it can only function as the electrophile, which helps to control the product outcome. wyzant.com

Reaction Conditions: The reaction is typically reversible, and driving it to completion often involves removing the alcohol byproduct or using a full equivalent of base to deprotonate the product. libretexts.orgrajdhanicollege.ac.in

A common synthetic route to this compound involves the condensation of ethyl acetate with a long-chain fatty acid derivative. For instance, the reaction of ethyl acetoacetate with palmitoyl chloride is a key step. google.comgoogle.com

Acylation and Deacylation Pathways in Multi-Step Synthesis

Multi-step syntheses of this compound often involve acylation followed by a deacylation step to yield the final product. google.comgoogle.com

Acylation: A prevalent method involves the acylation of an acetoacetic ester. For example, ethyl 2-acetyl-3-oxooctadecanoate can be synthesized by reacting ethyl acetoacetate with palmitoyl chloride. google.com This intermediate is then subjected to deacylation.

Deacylation: The deacetylation of the α-acetyl β-keto ester is a crucial step. This can be achieved by heating the reaction mixture, often in the presence of a reagent like ammonium hydroxide or an alcohol, to cleave the acetyl group. google.comresearchgate.net For example, ethyl 2-acetyl-3-oxooctadecanoate can be treated with ammonium hydroxide to yield this compound. google.com Another approach involves reacting an acetoacetic ester with a calcium compound, followed by acylation with a carboxylic acid chloride, and then deacetylation with an alcohol. google.com

A specific example is the synthesis where ethyl acetoacetate is first reacted with a calcium compound, then acylated with palmitoyl chloride, and finally deacetylated with ethanol to produce this compound. google.com

One-Pot Synthetic Approaches and Process Intensification

One-pot synthesis offers a streamlined and efficient method for producing β-keto esters by performing multiple reaction steps in a single reactor without isolating intermediates. researchgate.netunive.it This approach is both time and resource-efficient.

A "one-pot, one-step" method for synthesizing β-keto esters involves the reaction of acyl chlorides with sodium ethyl acetoacetate in ethanol. researchgate.net The deacetylation of the intermediate α-acetyl β-keto ester is achieved by refluxing the reaction mixture for an extended period, which simplifies the process by avoiding the need for additional deacetylation reagents. researchgate.net This method has been successfully used to prepare ethyl 3-oxohexadecanoate, a closely related compound. researchgate.net

Catalytic Approaches in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability.

Base-Mediated Catalysis: Recent Developments and Efficiency Analysis

Base-mediated reactions are fundamental to the synthesis of this compound. The choice of base can significantly influence the reaction's yield and purity.

Commonly used bases include sodium ethoxide and calcium hydroxide. google.comlibretexts.org Calcium hydroxide has been effectively used in a process where ethyl acetoacetate is first treated with the base, followed by acylation with palmitoyl chloride and subsequent deacetylation. google.com This process has been shown to produce this compound in good yield (68%) and high purity (96%). google.com

Magnesium-based reagents have also been employed. One method involves the in-situ preparation of magnesium alkoxide, which then reacts with the acetoacetate. google.com

Table 1: Comparison of Base-Mediated Synthetic Methods for this compound

| Base | Reactants | Key Steps | Yield | Purity | Reference |

| Calcium Hydroxide | Ethyl acetoacetate, Palmitoyl chloride | Dehydration, Acylation, Deacetylation | 68% | 96% | google.com |

| Magnesium | Ethyl acetoacetate, Palmitoyl chloride | In-situ magnesium alkoxide formation, Acylation, Hydrolysis | 70% | - | google.com |

| Sodium Ethoxide | Ethyl acetate, Diethyl oxalate | Claisen Condensation | - | - | libretexts.orgrajdhanicollege.ac.in |

Data presented is based on reported experimental findings.

Metal-Catalyzed Methodologies and Ligand Design

Transition metal catalysis offers powerful tools for forming carbon-carbon bonds and is increasingly applied in the synthesis of complex molecules. nih.govchemie-brunschwig.ch While direct examples for this compound are less common in the provided context, the principles of metal-catalyzed cross-coupling reactions are relevant. nih.gov

These reactions often involve a transition metal catalyst (commonly palladium, nickel, or copper), a ligand, and a base. nih.govchemie-brunschwig.ch The ligand plays a crucial role in tuning the catalyst's reactivity and selectivity. mdpi.com The design of chiral ligands can lead to asymmetric catalysis, enabling the synthesis of enantiopure compounds. frontiersin.orgnih.gov

For the synthesis of related β-keto esters, metal catalysts have been used to facilitate the acylation step. For instance, the acylation of potassium ethyl malonate with pentadecyl imidazolide is carried out in the presence of magnesium dichloride. arkat-usa.org While not a transition metal, magnesium plays a key catalytic role.

The field of metal catalysis is continuously evolving, with a focus on developing more efficient, selective, and environmentally benign catalysts. nih.govunimi.it The application of these advanced catalytic systems to the synthesis of this compound holds promise for future improvements in efficiency and sustainability.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is pivotal in developing sustainable and environmentally benign manufacturing processes. These principles, established by Paul Anastas and John Warner, provide a framework for chemists to reduce the environmental impact of chemical production. bridgew.edu The focus is on minimizing waste, using safer chemicals, reducing energy consumption, and employing renewable resources.

Atom Economy and Reaction Design

A core principle of green chemistry is maximizing atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. acs.org The traditional synthesis of β-keto esters like this compound is often achieved through the Claisen condensation. numberanalytics.comwikipedia.org

The Claisen condensation is a carbon-carbon bond-forming reaction between two esters in the presence of a strong base. wikipedia.org For this compound, this would typically involve the self-condensation of ethyl palmitate or a crossed Claisen condensation. While effective, the reaction requires a stoichiometric amount of base to drive the reaction to completion by deprotonating the resulting β-keto ester, which can complicate purification and generate waste. libretexts.org

Modern approaches focus on improving the atom economy of such fundamental reactions. Titanium-mediated Claisen condensations, for example, offer high reactivity and yields while allowing for the direct use of carbonyl compounds, which is more atom-economical than methods requiring the pre-formation of enol ethers. kwansei.ac.jp

Catalysis over Stoichiometric Reagents

Catalytic reagents are superior to stoichiometric ones as they are used in small amounts and can be recycled, minimizing waste. acs.org In the context of synthesizing long-chain β-keto esters, significant progress has been made in developing catalytic systems.

Heterogeneous Catalysts: For reactions like transesterification, which can be used to synthesize this compound from a different ester (e.g., mthis compound), heterogeneous catalysts offer significant advantages. nih.gov For instance, silica-supported boric acid has been used as an efficient, recyclable catalyst for the transesterification of β-keto esters under solvent-free conditions, achieving high yields (87–95%). nih.gov This avoids the use of corrosive and difficult-to-handle traditional acid or base catalysts.

Biocatalysis: Enzymes are highly specific, biodegradable catalysts that operate under mild conditions (ambient temperature and pressure, neutral pH). acs.orgfrontiersin.org Lipases, for example, can be used for the transesterification of β-keto esters. ucc.ie The use of enzymes can eliminate the need for protecting groups, thereby reducing the number of synthetic steps and associated waste. acs.org Biocatalytic methods are being explored for producing a variety of valuable chemicals, including esters, from renewable resources. acib.atacsgcipr.org

Safer Solvents and Auxiliaries

A major goal of green chemistry is to eliminate or reduce the use of hazardous solvents. mlsu.ac.in Many traditional organic reactions employ volatile and toxic solvents like toluene or chlorinated hydrocarbons. rsc.org

Recent research has demonstrated sustainable alternatives:

Solvent-Free Conditions: Performing reactions without a solvent is an ideal green solution. The transesterification of β-keto esters has been successfully carried out under solvent-free conditions using catalysts like silica-supported boric acid, which minimizes waste and simplifies work-up procedures. nih.gov

Green Solvents: When a solvent is necessary, greener options like water, acetone, or alcohols are preferred. rsc.orgrsc.org Electrochemical methods for synthesizing β-keto ester derivatives have been developed that utilize green solvents like acetone and water, replacing hazardous solvents like dichloroethane. rsc.orgrsc.org

Design for Energy Efficiency

Energy requirements for chemical processes have significant economic and environmental impacts. mlsu.ac.in Synthetic methods should ideally be conducted at ambient temperature and pressure. mlsu.ac.in

Several strategies are employed to improve energy efficiency in the synthesis of β-keto esters:

Electrochemical Synthesis: This method uses electrons as "reagents," avoiding the need for stoichiometric oxidants and often proceeding under mild conditions. rsc.orgrsc.orgresearchgate.net It can also be scaled up using continuous flow reactors, which can improve productivity and reduce energy consumption compared to batch processes. rsc.org

Microwave-Assisted Synthesis: Microwave heating can dramatically reduce reaction times from hours to minutes, leading to significant energy savings. ucc.iersc.org The efficient absorption of microwave energy by polar reactants in transesterification reactions has been shown to lead to full conversions in under 10 minutes. rsc.org

Use of Renewable Feedstocks

Utilizing renewable raw materials instead of depleting fossil fuels is a key long-term goal of green chemistry. mlsu.ac.in While the direct synthesis of this compound from renewable feedstocks is an emerging area, related technologies show significant promise. The reverse β-oxidation (rBOX) pathway, for instance, is a carbon- and energy-efficient biosynthetic route that can produce valuable chemicals from simple precursors like acetyl-CoA, which can be derived from renewable sources. oup.com This pathway avoids the carbon loss associated with other biosynthetic routes and does not require ATP, making it highly energy-efficient. oup.com

Table 1: Comparison of Synthetic Approaches for β-Keto Esters based on Green Chemistry Principles

| Principle | Traditional Method (e.g., Claisen Condensation) | Greener Alternative | Benefit |

|---|---|---|---|

| Catalysis | Stoichiometric strong base (e.g., sodium ethoxide) wikipedia.org | Heterogeneous catalyst (e.g., SiO2–H3BO3) or Biocatalyst (e.g., Lipase) nih.govucc.ie | Reduced waste, catalyst recyclability, milder conditions. |

| Solvents | Organic solvents (e.g., Toluene, Dichloroethane) rsc.org | Solvent-free conditions, or Green Solvents (e.g., water, acetone) nih.govrsc.org | Reduced toxicity and environmental pollution, simplified purification. |

| Energy | Conventional heating (often elevated temperatures) rsc.org | Microwave-assisted synthesis or Electrochemical methods rsc.orgrsc.org | Faster reactions, lower energy consumption. |

| Feedstocks | Petrochemical-derived esters | Esters from renewable sources via biocatalysis or pathways like rBOX oup.com | Sustainability, reduced reliance on fossil fuels. |

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethyl palmitate |

| Mthis compound |

| Acetyl-CoA |

| Toluene |

| Dichloroethane |

| Acetone |

| Boric Acid |

Chemical Transformations and Derivatization Strategies Utilizing Ethyl 3-oxooctadecanoate As a Precursor

Construction of Complex Organic Architectures

The reactivity of ethyl 3-oxooctadecanoate is centered around its β-keto ester functionality, which serves as a linchpin for constructing intricate organic molecules. The presence of the ketone and ester groups, separated by a methylene unit, facilitates numerous classical and modern synthetic transformations.

Cyclization Reactions to Form Heterocyclic Systems (e.g., Pyrazoles, Isoxazoles, Pyrimidines, Pyridines, Quinolines)

The 1,3-dicarbonyl motif within this compound is an ideal substrate for condensation reactions with dinucleophiles, leading to the formation of various five- and six-membered heterocyclic rings. These reactions are fundamental in medicinal and materials chemistry due to the prevalence of such scaffolds in biologically active compounds and functional materials.

Pyrazoles and Isoxazoles: The synthesis of pyrazoles is readily achieved through the condensation of this compound with hydrazine or its derivatives. The reaction proceeds via initial formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. Similarly, reaction with hydroxylamine hydrochloride leads to the formation of isoxazoles. iipseries.orgpharmaguideline.com In this case, an oxime intermediate is formed, which then cyclizes to the isoxazole. iipseries.orgpharmaguideline.com These reactions are often regioselective, depending on the differential reactivity of the two carbonyl groups.

Pyrimidines: Pyrimidine rings can be constructed by reacting this compound with compounds containing an N-C-N fragment, such as ureas, thioureas, or amidines. youngin.com This condensation typically involves the reaction of both electrophilic carbonyl carbons with the nucleophilic nitrogen atoms of the reagent, followed by cyclization and dehydration to form the stable pyrimidine core. This method allows for the introduction of a long pentadecyl chain at the pyrimidine ring, which can impart unique physicochemical properties, such as surface activity. core.ac.ukpharmaguideline.comgcwgandhinagar.com

Pyridines: Substituted pyridines can be synthesized from this compound using methodologies like the Hantzsch pyridine synthesis. pharmaguideline.comwikipedia.orgorganic-chemistry.org In a typical Hantzsch reaction, a β-keto ester (like this compound) condenses with an aldehyde and ammonia (or an ammonium salt). wikipedia.orgchemeurope.com The reaction can also proceed by combining the β-keto ester with an enamine, such as ethyl β-aminocrotonate, and an appropriate third component. youngin.com These reactions first form a 1,4-dihydropyridine intermediate, which is subsequently oxidized to the aromatic pyridine ring. organic-chemistry.orgscribd.com This provides a direct route to pyridines bearing a C15 alkyl chain.

Quinolines: The Conrad-Limpach and Gould-Jacobs reactions offer classical routes to quinoline derivatives using β-keto esters as starting materials. wikipedia.orgwikipedia.orgwikipedia.org In the Conrad-Limpach synthesis, the reaction of this compound with an aniline derivative at lower temperatures forms a β-aminoacrylate intermediate via condensation at the keto group. pharmaguideline.comwikipedia.org Subsequent thermal cyclization at high temperatures (~250 °C) yields a 4-hydroxyquinoline substituted with a pentadecyl chain. pharmaguideline.comwikipedia.org The Gould-Jacobs reaction provides an alternative pathway, particularly when using aniline and malonic acid derivatives, to access the quinoline core. wikipedia.orgwikipedia.org

The following table summarizes the general reaction schemes for the synthesis of these heterocycles from a generic β-keto ester like this compound.

| Heterocycle | Reagent(s) | General Reaction Name | Resulting Scaffold |

| Pyrazole | Hydrazine (H₂NNH₂) | Knorr Pyrazole Synthesis | 3-Pentadecyl-5-hydroxy-1H-pyrazole-4-carboxylate derivative |

| Isoxazole | Hydroxylamine (H₂NOH) | Claisen Isoxazole Synthesis | 3-Pentadecyl-5-isoxazolone derivative |

| Pyrimidine | Urea/Thiourea/Amidine | Prinzbach Pyrimidine Synthesis | 2-Substituted-4-hydroxy-6-pentadecylpyrimidine derivative |

| Pyridine | Aldehyde + Ammonia | Hantzsch Pyridine Synthesis | Substituted pyridine with a pentadecyl group |

| Quinoline | Aniline | Conrad-Limpach Synthesis | 2-Pentadecyl-4-hydroxyquinoline derivative |

Functionalization at Alpha-Carbon and Other Reactive Sites

The carbon atom positioned between the two carbonyl groups (the α-carbon or C2) in this compound is part of an active methylene group. The protons on this carbon are acidic and can be readily removed by a base to form a stabilized enolate. This enolate is a potent nucleophile, allowing for a variety of functionalization reactions at the α-position.

Research has shown that this site can be functionalized through cyanation to produce ethyl 2-cyano-3-oxooctadecanoate. core.ac.ukpharmaguideline.com This α-cyano derivative is itself a valuable intermediate, as the cyano group can participate in further transformations or influence the regioselectivity of subsequent cyclization reactions. core.ac.ukpharmaguideline.comgcwgandhinagar.com Other electrophiles can also be introduced at this position, including alkyl or acyl groups, via enolate alkylation or acylation. This reactivity allows for the synthesis of a wide range of derivatives with modified backbones, expanding the synthetic utility of the parent molecule.

Formation of Key Intermediates for Advanced Synthesis (e.g., 3-Ketopalmitoyl Coenzyme A analogs)

This compound and its close homologs are valuable precursors for the synthesis of biologically significant molecules. A notable example is its role as a key intermediate in the synthesis of analogs of 3-ketopalmitoyl coenzyme A (also known as 3-oxohexadecanoyl-CoA). Current time information in Bangalore, IN. 3-Ketoacyl-CoA molecules are central to fatty acid metabolism. The chemical synthesis of these molecules and their analogs is crucial for studying the enzymes involved in these pathways, such as 17β-hydroxysteroid dehydrogenase type 12. Current time information in Bangalore, IN. The synthesis typically involves the conversion of the ethyl ester of the β-keto acid into the corresponding coenzyme A thioester. Access to these intermediates through a straightforward synthesis starting from compounds like this compound facilitates important biochemical and metabolic research. Current time information in Bangalore, IN.

Exploration of Novel Derivative Classes

Beyond using the core β-keto ester structure for cyclizations, this compound serves as a scaffold for creating novel classes of derivatives by modifying either the long fatty acid chain or the ethyl ester moiety.

Synthesis of Analogues with Modified Fatty Acid Chains

The long C15 alkyl chain of this compound can be chemically altered to introduce new functionalities. While the 1,3-dicarbonyl system is the most reactive part of the molecule, standard reactions of alkanes can be applied to the fatty acid tail, provided the keto-ester function is suitably protected or the reaction conditions are selective. Potential modifications include:

Introduction of Unsaturation: Dehydrogenation reactions can introduce double bonds into the alkyl chain, creating unsaturated analogs.

Branching: Branched-chain fatty acids can be synthesized, although this often requires building the chain from smaller, branched precursors before forming the β-keto ester. ablelab.eu

Terminal Functionalization: The terminal methyl group can be functionalized through radical reactions, although this can be challenging and often leads to mixtures.

These modifications can significantly alter the physical properties of the molecule, such as its melting point, solubility, and its behavior in biological systems, opening avenues for new materials or bioactive compounds.

Preparation of Esters with Alternative Alcohol Moieties

The ethyl ester group of this compound can be readily exchanged through transesterification. By reacting the compound with a different alcohol in the presence of an acid or base catalyst, the corresponding methyl, propyl, or more complex alkyl esters can be prepared. wikipedia.org This reaction is typically driven to completion by using the desired alcohol as the solvent. Enzymatic methods, using lipases, also offer a green alternative for this transformation under milder conditions. academie-sciences.fr The ability to easily diversify the ester group is valuable for tuning the molecule's properties, such as its volatility, hydrolytic stability, and bioavailability, for specific applications in flavors, fragrances, or pharmaceuticals.

Integration into Biologically Inspired Scaffold Design

The unique combination of a reactive functional group and a long alkyl chain in this compound makes it a valuable starting material for synthesizing molecules with potential biological activity. Researchers have utilized this precursor to create complex heterocyclic structures that can serve as scaffolds for further drug discovery and development.

One significant application involves the synthesis of heterocyclic compounds like pyran, pyrimidine, and pyrazole derivatives. These classes of compounds are known for their diverse pharmacological properties. For instance, studies have shown that substituted pyran, pyrimidine, and pyrazole derivatives synthesized from ethyl 2-cyano-3-oxooctadecanoate (a derivative of this compound) exhibit antimicrobial and anticancer activities. researchgate.netresearchgate.net The synthesis typically involves the condensation of the β-keto ester with substrates containing active methylene and/or nitrogen nucleophiles. researchgate.netresearchgate.net

The long fatty chain of this compound is a key feature in the design of these bioactive scaffolds. It can be incorporated into heterocyclic-fatty acid hybrid molecules, which represent a novel class of compounds with a broad spectrum of biological activities. researchgate.netresearchgate.net This lipophilic chain can influence the molecule's solubility, membrane permeability, and interaction with biological targets. By creating hybrid molecules that combine a known bioactive heterocyclic core with a fatty acid chain, researchers aim to enhance or modify the pharmacological profile of the original molecule. researchgate.netresearchgate.net

Furthermore, the derivatization of this compound can lead to the formation of various other heterocyclic systems. For example, it can be a precursor for synthesizing pyrazolopyridines, which are recognized pharmacophores in drug design, and isoxazole derivatives. researchgate.net The strategic incorporation of the long alkyl chain from this compound into these scaffolds can lead to compounds with improved properties, such as enhanced solubility and biodegradability, which are desirable characteristics for drug candidates. researchgate.net

The versatility of this compound as a precursor is further highlighted by its use in the synthesis of stable triazenes, which can then be converted into a variety of heterocyclic derivatives including pyrazole, isoxazole, dihydropyrimidine, and tetrahydropyridine compounds with expected antimicrobial activity. scirp.org

The development of bioactive scaffolds is a crucial aspect of modern drug discovery. whiterose.ac.uknih.gov By utilizing precursors like this compound, chemists can efficiently generate diverse molecular architectures for biological screening. This approach, sometimes referred to as activity-directed synthesis, allows for the discovery of novel chemotypes with a wide range of biological functions. whiterose.ac.uk The integration of the long fatty acid chain from this compound into these scaffolds provides a strategic advantage in modulating the physicochemical and biological properties of the resulting molecules.

Table of Research Findings on Bioactive Scaffolds from this compound Derivatives:

| Precursor/Derivative | Synthesized Scaffold(s) | Observed/Expected Biological Activity | Reference(s) |

| Ethyl 2-cyano-3-oxooctadecanoate | Substituted pyran, pyrimidine, and pyrazole derivatives | Antimicrobial, Anticancer | researchgate.netresearchgate.net |

| This compound | Heterocyclic-fatty acid hybrids | Broad range of biological activities | researchgate.netresearchgate.net |

| Ethyl 3-oxo-2-(4-stearamidobenzoyl)butanoate | Pyrazole, isoxazole, pyrimidine, pyridine derivatives | Potential for enhanced solubility and biodegradability | researchgate.net |

| Stable triazene from this compound | Pyrazole, isoxazole, dihydropyrimidine, tetrahydropyridine | Antimicrobial | scirp.org |

Advanced Analytical and Spectroscopic Methodologies for Characterization

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for isolating Ethyl 3-oxooctadecanoate from reaction mixtures or natural extracts and for determining its concentration. Both gas and liquid chromatography are utilized, often coupled with mass spectrometry for enhanced detection and identification.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for analyzing volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes and fragments the molecules, providing a unique mass spectrum that acts as a molecular fingerprint.

For the analysis of fatty acid ethyl esters (FAEEs), a non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase, is often employed. researchgate.netunime.it The GC oven temperature is programmed to ramp up gradually, for instance, starting at 70°C and increasing to 320°C, to ensure the separation of components with different volatilities. mblwhoilibrary.org The purity of this compound can be determined by the relative area of its peak in the resulting chromatogram.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is well-suited for the separation and purification of this compound, which may not be volatile enough for easy GC analysis or may be present in complex, non-volatile mixtures. Reverse-phase (RP) HPLC is a common method for this purpose. mblwhoilibrary.orgbeilstein-journals.org

A typical RP-HPLC method for this compound uses a C18 or a specialized Newcrom R1 column. mblwhoilibrary.orgbeilstein-journals.org The mobile phase generally consists of a mixture of acetonitrile and water with an acid modifier, such as phosphoric acid or formic acid, the latter being compatible with mass spectrometry detectors (LC-MS). mblwhoilibrary.orgbeilstein-journals.org This technique is scalable and can be used for preparative separation to isolate pure this compound from impurities. beilstein-journals.org When coupled with tandem mass spectrometry (LC-MS/MS), it becomes a highly sensitive and specific method for quantifying the compound in intricate biological or environmental samples. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Structural Confirmation

Spectroscopic Techniques for Molecular Structure Elucidation

Spectroscopic techniques are indispensable for the definitive determination of the molecular structure of this compound. These methods probe the interactions of molecules with electromagnetic radiation to reveal details about their atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for organic structure elucidation. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra for this compound have been reported in the supporting information of a study on natural products from the butterfly Ithomia salapia. beilstein-journals.orgdocbrown.info

¹H NMR: The proton NMR spectrum provides information on the different types of hydrogen atoms in the molecule. For this compound, the expected signals would include:

A triplet corresponding to the terminal methyl group (-CH₃) of the long C₁₅ alkyl chain.

A complex series of multiplet signals for the numerous methylene groups (-CH₂-) of the alkyl chain.

A triplet for the methylene group adjacent to the ketone (C4).

A characteristic singlet for the active methylene protons situated between the two carbonyl groups (C2).

A quartet for the methylene protons (-O-CH₂-) of the ethyl ester group.

A triplet for the terminal methyl protons (-CH₃) of the ethyl ester group.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. For this compound, distinct signals are expected for each carbon atom in the structure, including the two carbonyl carbons (ketone and ester), the carbons of the ethyl group, and the carbons of the long alkyl chain. The chemical shifts of the carbonyl carbons are particularly diagnostic, appearing far downfield.

| Technique | Structural Unit | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H NMR | Alkyl Chain -CH₃ | ~0.9 | Triplet |

| Alkyl Chain -(CH₂)n- | ~1.2-1.6 | Multiplet | |

| -CH₂-C=O (C4) | ~2.5 | Triplet | |

| =O-CH₂-C=O (C2) | ~3.4 | Singlet | |

| Ester -O-CH₂- | ~4.2 | Quartet | |

| Ester -CH₃ | ~1.3 | Triplet | |

| ¹³C NMR | Ester C=O (C1) | ~167 | Singlet |

| Ketone C=O (C3) | ~203 | Singlet | |

| Active Methylene (C2) | ~50 | Singlet | |

| Alkyl & Ester Carbons | ~14-61 | Multiple Singlets |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the key functional groups are the ketone and the ester.

The IR spectrum will prominently feature two distinct carbonyl (C=O) stretching absorption bands.

Ester C=O stretch: A strong, sharp band typically appears in the range of 1750–1735 cm⁻¹. masterorganicchemistry.comspectrabase.com

Ketone C=O stretch: Another strong band appears at a slightly lower wavenumber, typically around 1715 cm⁻¹. bioanalysis-zone.com

Additionally, the C-O stretching vibrations of the ester group will produce a strong band in the fingerprint region, between 1300 and 1100 cm⁻¹. masterorganicchemistry.com The presence of these characteristic bands provides clear evidence for the β-keto ester structure of the molecule.

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1750 - 1735 | Strong, Sharp |

| Ketone | C=O Stretch | ~1715 | Strong, Sharp |

| Ester | C-O Stretch | 1300 - 1100 | Strong |

| Alkyl | C-H Stretch | 2975 - 2845 | Strong |

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise elemental composition of a molecule. Unlike standard mass spectrometry, which provides a nominal mass, HRMS can measure the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places). uni.lu

This high precision allows for the calculation of a unique elemental formula. The molecular formula for this compound is C₂₀H₃₈O₃. The calculated monoisotopic mass for this formula is 326.2821 g/mol . researchgate.net An HRMS analysis would be expected to yield a measured mass that is extremely close to this calculated value (e.g., within 5 ppm). For instance, in an electrospray ionization (ESI) source, the compound would likely be detected as a protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. The measured m/z of these ions can be used to confirm the elemental formula C₂₀H₃₈O₃, thereby providing definitive evidence of the compound's identity and ruling out other possibilities with the same nominal mass. Predicted collision cross-section (CCS) data, which relates to the ion's shape and size, can further support identification in mass spectrometry workflows.

Infrared (IR) Spectroscopy for Functional Group Identification

Advanced Hyphenated Techniques in Research Characterization

Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound, particularly within complex mixtures. nih.gov These integrated approaches, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), offer both high-resolution separation and specific identification, making them cornerstones of modern analytical chemistry. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile and thermally stable compounds like this compound. nih.gov In this method, the compound is first vaporized and separated from other components in a mixture based on its boiling point and interaction with the gas chromatograph's column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint, allowing for its identification.

In a notable study profiling the bioactive compounds in two varieties of Indian legumes, adzuki and mung beans, this compound was successfully identified using GC-MS. oup.comoup.com The analysis of the crude extracts revealed the presence of the compound, which was characterized by its specific retention time and mass-to-charge ratio. oup.com

The conditions for the GC-MS analysis in the legume study were as follows:

Carrier Gas: Helium oup.com

Injection Mode: Split oup.com

Injector Temperature: 260 °C oup.com

Ion Source Temperature: 220 °C oup.com

Oven Temperature Program: Initial temperature of 60 °C held for 2 minutes, then ramped to 280 °C, held for 26 minutes. oup.com

The table below summarizes the identification data for this compound from this research.

| Compound Name | Retention Time (min) | Molecular Weight (g/mol) | Molecular Formula | Source |

|---|---|---|---|---|

| This compound | 22.587 | 326 | C20H38O3 | oup.comoup.com |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For compounds that are non-volatile or thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred hyphenated technique. LC-MS couples the high-resolving power of liquid chromatography with the detection specificity of mass spectrometry. nih.gov Techniques such as Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (LC-QToF-MS) are particularly critical for non-target screening workflows, which aim to identify unknown compounds in complex samples like environmental matrices.

Mass Spectrometry and Collision Cross-Section (CCS) Data

Modern mass spectrometry provides highly accurate mass measurements, which are fundamental for determining the elemental composition of a molecule. For this compound, predicted collision cross-section (CCS) data is available. uni.lu CCS is a measure of the ion's size and shape in the gas phase and provides an additional, independent parameter for confident compound identification in mass spectrometry workflows, alongside retention time and mass-to-charge ratio. uni.lu

The table below presents the predicted CCS values for various adducts of this compound.

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]+ | 327.28938 | 187.4 | uni.lu |

| [M+Na]+ | 349.27132 | 194.1 | uni.lu |

| [M+NH4]+ | 344.31592 | 191.9 | uni.lu |

| [M+K]+ | 365.24526 | 186.9 | uni.lu |

| [M-H]- | 325.27482 | 184.9 | uni.lu |

| [M+Na-2H]- | 347.25677 | 186.6 | uni.lu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While hyphenated techniques are powerful for identification, Nuclear Magnetic Resonance (NMR) spectroscopy is often required for unambiguous structural confirmation. Research findings indicate the availability of ¹H- and ¹³C-NMR spectra for this compound, which are crucial for detailing the precise connectivity and chemical environment of every proton and carbon atom within the molecule. beilstein-journals.org

Computational Chemistry and Molecular Modeling Studies Pertaining to Ethyl 3-oxooctadecanoate Derivatives

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic structure and predicting the reactivity of molecules like ethyl 3-oxooctadecanoate. Methods such as Density Functional Theory (DFT) are employed to understand the distribution of electrons and identify sites susceptible to chemical reactions.

Studies on related β-keto esters have demonstrated the utility of these methods. For instance, calculations on a series of β-keto esters, performed to understand their bioreduction, involved geometry optimization using the semi-empirical RM1 method, followed by single-point energy calculations with DFT (B3LYP/6-31G*). scielo.br These calculations generate maps of the Lowest Unoccupied Molecular Orbital (LUMO), which indicate regions prone to nucleophilic attack. scielo.brscielo.br For β-keto esters, the LUMO maps consistently show that the β-carbon is exposed and susceptible to enzymatic reduction. scielo.br This theoretical approach helps in predicting the stereochemical outcome of reactions. scielo.br

In a study on different β-keto esters, geometry optimizations were performed at the DFT M06-2x/6-311+G(d,p) level to find the minimal energy conformation, ensuring the identified structures were true minima by checking for imaginary vibrational frequencies. mdpi.com Such analyses confirm that the keto tautomer is the most stable form for these compounds under typical conditions. mdpi.comnih.gov These computational insights into electron distribution and molecular orbital energies are critical for predicting how derivatives of this compound might interact with biological molecules.

Table 1: Quantum Mechanical Methods Applied to β-Keto Esters

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT (B3LYP) | 6-31G* | Single point calculation for LUMO evaluation | scielo.brscielo.br |

| Semi-empirical (RM1) | - | Geometry optimization | scielo.brscielo.br |

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of molecules, revealing their conformational flexibility and intermolecular interactions over time. This is particularly important for long-chain esters like this compound, whose flexibility can significantly influence their biological activity.

MD simulations have been used to study the behavior of long-chain fatty acid esters in various environments. aip.orgnih.gov For example, simulations of fatty acid methyl esters (FAMEs) have been used to create and validate force fields (like a charge-modified GAFF) that accurately reproduce experimental data such as density and self-diffusion coefficients. researchgate.net These simulations offer a detailed picture of liquid-phase molecular ordering. researchgate.net

Furthermore, MD simulations can elucidate the mechanisms of enzyme-ligand interactions. Studies on lipases, enzymes that hydrolyze long-chain fatty acid esters, use MD to understand the movement of "lids"—protein subdomains that control access to the active site. plos.org Simulations can track the root-mean-square deviation (RMSD) of these lids to observe their opening and closing, which is crucial for the enzyme's function. plos.org Such studies can also reveal the role of specific interactions, like those with hydrophobic residues, in guiding the enzyme's dynamics. plos.org Applying these simulation techniques to this compound would clarify how its long alkyl chain adopts different conformations to fit into enzyme binding pockets.

In Silico Screening and Molecular Docking Studies of Derivatives with Biological Targets

In silico screening and molecular docking are pivotal computational techniques for identifying and optimizing potential drug candidates. These methods predict the binding affinity and orientation of a ligand within the active site of a biological target. For derivatives of this compound, a primary target of interest is fatty acid synthase (FASN), an enzyme overexpressed in many cancer cells.

Molecular docking studies have been extensively performed on various FASN inhibitors. nih.govnih.gov These studies utilize the crystal structures of FASN domains, such as the ketoacyl synthase (KS) domain (PDB ID: 3HHD) and the thioesterase (TE) domain (PDB ID: 2PX6), to dock potential inhibitors. nih.govnih.gov The results are often expressed as a binding energy (in kcal/mol) or a docking score (e.g., GLIDE score), with lower energy values indicating more stable binding. nih.gov For example, docking of known inhibitors like cerulenin and orlistat has shown binding energies of -5.82 kcal/mol and good correlation with their experimentally determined inhibitory concentrations (IC₅₀). nih.govnih.gov

These studies reveal key interactions, such as hydrogen bonds with catalytic triad residues (e.g., SER-2308, HIS-2481). The long alkyl chains of fatty acid analogs typically fit into a hydrophobic groove within the substrate-binding site. Docking studies on ethyl 2-cyano-3-oxooctadecanoate derivatives have also been simulated to understand their behavior inside infected cells, highlighting the broad applicability of these methods. researchgate.net

Table 2: Example Docking Scores of FASN Inhibitors

| Compound | Target Domain | Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| Cerulenin | Ketoacyl Synthase (KS) | -5.82 | nih.gov |

| EPFAME | FASN | -7.3 | researchgate.net |

| EPFAEE | FASN | -8.1 | researchgate.netresearchgate.net |

Structure-Activity Relationship (SAR) Modeling for Derivative Design

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of compounds with their biological activity. These models are essential for rationally designing new derivatives with enhanced potency.

For β-keto esters, SAR studies have been crucial in identifying key structural features required for activity. For example, in the context of quorum sensing inhibition, SAR studies revealed that an aryl group at the C-3 position of the β-keto ester scaffold is necessary for activity. mdpi.com Further modifications, such as adding 4-substituted halo or methoxy groups to the phenyl ring, led to the most active compounds. mdpi.com

Hologram QSAR (HQSAR) is a specific method used to build predictive models and generate contribution maps. These maps visualize which molecular fragments are positively or negatively correlated with biological activity. scielo.br In a study on the bioreduction of β-keto esters, HQSAR models were developed for both (R)- and (S)-configuration products, showing high predictive capacity. scielo.br The contribution maps suggested that the β-ketoester scaffold itself, as well as the substituents, influences the stereochemical outcome of the reduction. scielo.br Such models can guide the design of this compound derivatives by predicting which structural modifications would lead to desired biological effects, such as improved FASN inhibition or specific antibacterial activity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| Cerulenin |

| EPFAEE (Ethyl 9,10-epoxy-12-hydroxy-octadecanoate) |

| EPFAME (Methyl 9,10-epoxy-12-hydroxy-octadecanoate) |

| Ethyl 2-cyano-3-oxooctadecanoate |

| This compound |

| Orlistat |

Research Applications of Ethyl 3-oxooctadecanoate Derivatives in Chemical Biology

Investigations into Enzyme Inhibition and Modulation

Derivatives of ethyl 3-oxooctadecanoate have been investigated for their potential to inhibit or modulate the activity of several key enzymes.

Histone Acetyltransferases (HATs): Histone acetyltransferases (HATs) are enzymes that play a crucial role in epigenetic regulation by acetylating histone proteins. nih.gov The inhibition of HATs is a promising strategy for the development of therapeutics for diseases like cancer and inflammatory conditions. nih.gov Research has shown that certain quinoline derivatives, synthesized from this compound, act as inhibitors of the GCN5 histone acetyltransferase. researchgate.net Specifically, 2-methyl-3-carbethoxyquinoline and its desmethyl analogue have demonstrated significant inhibitory effects on yeast cell growth, mimicking the deletion of the GCN5 gene. researchgate.net These compounds were also found to reduce the acetylation levels of histones H3 and H4 in yeast. researchgate.net

Glycosidases: While direct studies on this compound derivatives and glycosidase inhibition are not extensively documented, the broader class of fatty acid derivatives has shown potential in this area. Further research is needed to specifically explore the effects of this compound analogues on various glycosidases.

HMG-CoA Reductase: 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase is a key enzyme in the cholesterol biosynthesis pathway. oup.comnih.gov Inhibition of this enzyme is a primary strategy for lowering cholesterol levels. oup.com A study on the bioactive profiling of legumes identified this compound as a component of adzuki beans. oup.comoup.com The extract of adzuki beans demonstrated significant HMG-CoA reductase inhibitory activity, suggesting that its constituent compounds, including this compound, may contribute to this effect. oup.comoup.com

| Enzyme Target | Derivative Type | Key Research Finding | Reference |

|---|---|---|---|

| Histone Acetyltransferases (GCN5) | Quinoline derivatives | Inhibited yeast cell growth and reduced histone acetylation. | researchgate.net |

| HMG-CoA Reductase | Present in Adzuki bean extract | Adzuki bean extract, containing the compound, showed significant enzyme inhibition. | oup.comoup.com |

Antimicrobial Research Utilizing Synthesized Analogues

Synthesized analogues of this compound have been a focus of antimicrobial research, demonstrating potential against various pathogens.

Antibacterial Properties: Heterocyclic derivatives synthesized from ethyl 2-cyano-3-oxooctadecanoate have shown promise as antimicrobial agents. researchgate.netresearchgate.net Specifically, pyran, pyrimidine, and pyrazole derivatives have been synthesized and tested against bacteria. researchgate.netresearchgate.net Some of these compounds exhibited inhibitory activity against various bacterial pathogens. researchgate.net Additionally, other fatty acid derivatives have been noted for their antibacterial properties. researchgate.net

Antifungal Properties: The same heterocyclic derivatives synthesized from ethyl 2-cyano-3-oxooctadecanoate were also tested for their antifungal activity. researchgate.netresearchgate.netscispace.com Some of these synthesized compounds showed activity against fungal strains. researchgate.net The development of novel antifungal agents is crucial due to the rise of resistant fungal species. seejph.com

| Derivative Class | Antimicrobial Activity | Key Research Finding | Reference |

|---|---|---|---|

| Pyran, Pyrimidine, and Pyrazole derivatives | Antibacterial | Showed inhibitory activity against various bacterial pathogens. | researchgate.net |

| Pyran, Pyrimidine, and Pyrazole derivatives | Antifungal | Demonstrated activity against tested fungal strains. | researchgate.net |

Research on Antioxidant Properties of Derivatives

Research has explored the antioxidant potential of derivatives related to this compound.

Studies on Schiff bases derived from related compounds have shown their potency to scavenge free radicals. researchgate.net Furthermore, research on isocoumarin derivatives has demonstrated their antioxidant properties through methods like the DPPH scavenging assay. While not directly focused on this compound, this research highlights the potential for developing antioxidant compounds from similar chemical scaffolds.

Studies on Anti-Inflammatory Mechanisms via Derivative Action

The anti-inflammatory potential of derivatives related to this compound has been an area of investigation.

Schiff bases synthesized from related compounds have been evaluated for their anti-inflammatory activity, with some showing potent inhibition of inflammation. researchgate.net Additionally, isocoumarin derivatives are known to display a range of biological activities, including anti-inflammatory effects. Although direct studies on this compound are limited in this context, the anti-inflammatory properties of related fatty acid derivatives suggest a promising avenue for future research. smolecule.com

Applications in Epigenetic Modulation Research

Derivatives of this compound have found applications in the field of epigenetic modulation, particularly in the study of histone modifications.

As mentioned previously, quinoline derivatives synthesized from this compound have been identified as inhibitors of GCN5 histone acetyltransferase. researchgate.net Histone acetyltransferases are key epigenetic enzymes, and their inhibition can alter gene expression. nih.gov This makes such derivatives valuable tools for studying the role of histone acetylation in various cellular processes and diseases. nih.govresearchgate.net The ability of these compounds to reduce histone acetylation levels in yeast provides a clear example of their application in epigenetic research. researchgate.net

Surface Activity Research of Derivatives

The surface-active properties of derivatives of this compound have been explored for potential industrial applications.

Heterocyclic derivatives synthesized from ethyl 2-cyano-3-oxooctadecanoate have been investigated for their surface activity. researchgate.netresearchgate.net These compounds have shown the ability to improve solubility and exhibit surface activity, making them potential candidates for use as emulsifiers and surfactants. researchgate.netresearchgate.net Their amphiphilic nature, with a long hydrocarbon chain, allows them to reduce surface tension. researchgate.netresearchgate.net This property is valuable in various industries, including cosmetics, textiles, and pharmaceuticals, for applications such as emulsifiers, wetting agents, and foaming agents. researchgate.netresearchgate.netscirp.org

Q & A

How can Ethyl 3-oxooctadecanoate be synthesized, and what reaction conditions are critical for optimizing yield?

Answer: this compound is synthesized via β-ketoester formation, typically involving acylation of potassium ethyl malonate with long-chain acyl imidazolides (e.g., pentadecyl imidazolide) in the presence of catalysts like magnesium dichloride and triethylamine. Subsequent condensation steps with reagents such as thiourea and sodium ethoxide are employed to stabilize intermediates . For example, in the preparation of 4-hydroxyquinolines, this compound reacts with isatoic anhydride under sodium hydroxide catalysis . Key variables include reaction time (≥8 hours for reflux), solvent choice (e.g., dichloromethane), and stoichiometric ratios of acylating agents. Yield optimization requires strict anhydrous conditions and controlled temperature gradients to prevent side reactions.

What analytical methods are recommended for identifying and quantifying this compound in complex matrices?

Answer: Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QToFMS) is the gold standard for non-target screening in environmental samples. Chromatographic separation using C18 columns and electrospray ionization (ESI) in negative/positive modes enhances detection sensitivity. For quantification, internal standards (e.g., deuterated analogs) and high-resolution mass accuracy (≤5 ppm) are critical to distinguish this compound (CAS: 62625-23-4) from structural analogs like mthis compound . Data processing workflows should include peak alignment, isotopic pattern matching, and fragmentation library comparisons (e.g., NORMAN Database) .

What environmental monitoring challenges arise when detecting this compound in biota, and how are risk scores calculated?

Answer: this compound is classified as a high-risk contaminant in biota due to its bioaccumulation potential and persistence. Risk scoring integrates parameters like detection frequency, concentration levels, and toxicity thresholds. For instance, in Black Sea studies, risk scores >100 were assigned based on its co-occurrence with phthalate esters and persistence in sediment-seawater-biota matrices . Challenges include differentiating anthropogenic vs. natural sources and accounting for matrix effects (e.g., lipid content in tissues) that influence detection limits. Multi-matrix sampling (water, sediment, biota) and longitudinal studies are recommended to assess spatial-temporal trends .

How should researchers address contradictions in bioaccumulation data for this compound across studies?

Answer: Discrepancies often stem from methodological variations, such as extraction efficiency (e.g., solid-phase extraction vs. liquid-liquid partitioning) or ionization suppression in MS workflows. To reconcile

- Standardize protocols using EPA 1694 or similar guidelines for lipid-rich matrices.

- Apply probabilistic risk models to account for environmental variability (e.g., pH, salinity).

- Cross-validate findings with in silico predictions (e.g., EPI Suite) for partition coefficients (log Kow) .

What role does this compound play in synthesizing heterocyclic compounds, and how can reaction conditions be optimized?

Answer: As a β-ketoester, it serves as a precursor for heterocycles like 4-hydroxyquinolines via condensation with isatoic anhydride. Optimization involves:

- Catalyst selection : Sodium hydroxide vs. organic bases (e.g., DBU) to control reaction kinetics.

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of intermediates.

- Temperature : Reactions typically proceed at 60–80°C; higher temperatures risk decarboxylation .

What computational tools are used to predict the environmental fate of this compound?

Answer: Quantitative Structure-Activity Relationship (QSAR) models predict biodegradation (e.g., BIOWIN), bioaccumulation (log BAF), and toxicity (ECOSAR). Molecular docking simulations assess interactions with biological targets (e.g., acetyltransferases) . For regulatory compliance, tools like the EPA’s CompTox Dashboard provide physicochemical data (e.g., Henry’s Law constant) to model atmospheric deposition and hydrolysis rates .

How can researchers mitigate false positives in LC-QToFMS non-target screening for this compound?

Answer: Implement a tiered approach:

Level 1 : Match accurate mass (±2 ppm) and isotopic patterns (mSigma <50).

Level 2 : Compare MS/MS spectra against curated libraries (e.g., mzCloud).

Level 3 : Confirm via authentic standards or derivatization (e.g., silylation) .

What safety protocols are essential when handling this compound in the laboratory?

Answer: Follow OSHA guidelines for β-ketoesters:

- Ventilation : Use fume hoods to limit inhalation exposure.

- PPE : Nitrile gloves, goggles, and flame-resistant lab coats.

- Waste disposal : Neutralize with alkaline hydrolysis (pH >10) before disposal .

How is the environmental half-life of this compound determined experimentally?

Answer: Aerobic degradation studies in soil/water systems under OECD 307 guidelines measure parent compound depletion via LC-MS/MS. Abiotic factors (UV exposure, hydrolysis) are tested separately. Half-life (t½) is calculated using first-order kinetics:

where is the degradation rate constant. Field validation requires mesocosm experiments to simulate real-world conditions .

What gaps exist in the current literature on this compound, and how can they guide future research?

Answer: Key gaps include:

- Toxicokinetics : Limited data on metabolic pathways in aquatic organisms.

- Long-term ecotoxicity : Chronic exposure effects on marine invertebrates.

- Advanced remediation : Efficacy of ozonation or bioaugmentation for degradation.

Proposed studies should integrate multi-omics (metabolomics, proteomics) and microcosm experiments to address these gaps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.